molecular formula C11H12N2O2 B014652 Nirvanol CAS No. 631-07-2

Nirvanol

Cat. No.: B014652
CAS No.: 631-07-2
M. Wt: 204.22 g/mol
InChI Key: UDTWZFJEMMUFLC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Nirvanol, also known as ethylphenylhydantoin, is a derivative of hydantoin with anticonvulsant properties . Its primary targets are the voltage-sensitive sodium channels in the nervous system . These channels play a crucial role in the generation and propagation of action potentials in neurons, which are essential for the transmission of signals in the nervous system.

Mode of Action

This compound interacts with its targets, the voltage-sensitive sodium channels, by binding to them . This binding inhibits the rapid influx of sodium ions during the depolarization phase of an action potential, thereby reducing the excitability of neurons. As a result, the propagation of abnormal, high-frequency action potential firing in the brain is prevented, which is a common characteristic of seizures .

Biochemical Pathways

It is known that the drug’s anticonvulsant action is linked to its ability to modulate the activity of voltage-sensitive sodium channels . By inhibiting these channels, this compound can prevent the rapid, repetitive firing of action potentials, thereby interrupting the spread of seizure activity within the brain.

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). This compound is administered orally . Metabolism of this compound is stereoselective, with the (S)-enantiomer undergoing roughly 14 times more hydroxylation at the 4 position of the phenyl group than the ®-enantiomer . These processes influence the drug’s bioavailability and its overall therapeutic effect.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of neuronal excitability. By binding to voltage-sensitive sodium channels, this compound inhibits the rapid influx of sodium ions during the depolarization phase of an action potential . This reduces the ability of neurons to fire at high frequencies, a characteristic feature of seizures. Therefore, this compound helps in controlling and reducing the occurrence of seizures.

Biochemical Analysis

Biochemical Properties

Nirvanol interacts with various enzymes and proteins in biochemical reactions. It is an active metabolite of mephenytoin, a substrate of the cytochrome P450 (CYP) isoform CYP2C19 . The nature of these interactions is primarily inhibitory, contributing to its anticonvulsant activities .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules and potential enzyme inhibition or activation. It blocks the hind leg tonic extensor phase in a mouse model of seizures induced by maximal electroshock (MES; ED 50 = 30 mg/kg) .

Metabolic Pathways

This compound is involved in metabolic pathways as a substrate of the cytochrome P450 (CYP) isoform CYP2C19 . It may interact with enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels.

Properties

IUPAC Name

5-ethyl-5-phenylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-11(8-6-4-3-5-7-8)9(14)12-10(15)13-11/h3-7H,2H2,1H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDTWZFJEMMUFLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80874185
Record name Nirvanol
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URL https://comptox.epa.gov/dashboard/DTXSID80874185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

631-07-2, 2216-93-5
Record name Nirvanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=631-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ethylphenylhydantoin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydantoin, 5-ethyl-5-phenyl-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nirvanol
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Record name NSC33388
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Record name Nirvanol
Source EPA DSSTox
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Record name 5-ethyl-5-phenylhydantoin
Source European Chemicals Agency (ECHA)
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Record name ETHYLPHENYLHYDANTOIN
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Synthesis routes and methods

Procedure details

A solution of 26.8 g (0.2 mol) of propiophenone, 80 g (0.8 mol) of ammonium carbonate dissolved in 300 ml of water and 28 g (0.4 mol) of potassium cyanide in 300 ml of ethanol is heated under reflux for 8 hours, whilst stirring. The solution is cooled in a mixture of ice and salt; the hydantoin precipitates. The precipitate thus obtained is filtered off and washed with water. 27.1 g (yield: 66%) of 5-ethyl-5-phenyl-hydantoin, melting at 202° C., are obtained.
Quantity
26.8 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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